molecular formula C27H24N2O5S B2830235 Diethyl 3-methyl-5-(2-phenylquinoline-4-carboxamido)thiophene-2,4-dicarboxylate CAS No. 300572-23-0

Diethyl 3-methyl-5-(2-phenylquinoline-4-carboxamido)thiophene-2,4-dicarboxylate

Cat. No. B2830235
CAS RN: 300572-23-0
M. Wt: 488.56
InChI Key: HUQSGTQFKBFDOW-UHFFFAOYSA-N
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Description

“Diethyl 3-methyl-5-(2-phenylquinoline-4-carboxamido)thiophene-2,4-dicarboxylate” is a chemical compound . It has an empirical formula of C18H19NO6S and a molecular weight of 377.41 .


Synthesis Analysis

The synthesis of thiophene derivatives, which includes “this compound”, involves various methods . These methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups . The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom .

Scientific Research Applications

Synthesis and Chemical Properties

  • Diethyl 3-methyl-5-(2-phenylquinoline-4-carboxamido)thiophene-2,4-dicarboxylate is involved in complex chemical reactions, showcasing its versatility in organic synthesis. For instance, thioaroylketene S,N-acetals react with active methylene compounds to yield various thiophenes with diverse substituents, demonstrating the compound's utility in synthesizing heterocyclic structures (Kim & Kim, 2000). Similarly, it has been used in the synthesis of mesomeric betaines, where its transformation into quinolinium salts and subsequent reactions highlight its chemical reactivity (Smeyanov et al., 2017).

Applications in Drug Design

  • This compound has been explored in the context of pharmaceutical research. For example, its derivatives have been studied for their potential as antimicrobial agents, with certain synthesized compounds exhibiting in vitro antibacterial and antifungal activities (Desai et al., 2011). Additionally, derivatives of this compound have been synthesized and screened for calcium channel antagonistic activity, indicating its relevance in cardiovascular research (Şimşek et al., 2006).

Mechanistic Insights and Synthesis Methods

  • The compound's derivatives have been involved in studies exploring reaction mechanisms and synthesis methods. For instance, a study on the mechanisms of reaction between diphenylamine and diethyl 2-phenylmalonate, closely related to the compound , provided valuable insights into chemical transformations (Zhou & Li, 2019). Moreover, the synthesis of diethyl [(acylamino)methyl]phosphonates and related compounds demonstrates the compound's applicability in creating diverse molecular structures (Katritzky et al., 1994).

properties

IUPAC Name

diethyl 3-methyl-5-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5S/c1-4-33-26(31)22-16(3)23(27(32)34-5-2)35-25(22)29-24(30)19-15-21(17-11-7-6-8-12-17)28-20-14-10-9-13-18(19)20/h6-15H,4-5H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQSGTQFKBFDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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